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Compound of Interest

Compound Name: 2,4,6-Tribromophenyl caproate

Cat. No.: B103796

A Note on Data Availability

A comprehensive review of publicly available scientific literature and toxicological databases
reveals a significant lack of specific data for the toxicological profile of 2,4,6-Tribromophenyl
caproate. The majority of existing research focuses on the related compound, 2,4,6-
Tribromophenol (TBP), from which 2,4,6-Tribromophenyl caproate is derived.

Therefore, this technical guide will provide an in-depth toxicological profile of 2,4,6-
Tribromophenol (TBP). While these compounds are structurally related, it is crucial to note that
their toxicological properties may differ. The information presented herein for TBP should not be
directly extrapolated to 2,4,6-Tribromophenyl caproate without further investigation.

In-Depth Technical Guide: Toxicological Profile
of 2,4,6-Tribromophenol (TBP)

This guide provides a comprehensive overview of the toxicological profile of 2,4,6-
Tribromophenol (TBP), designed for researchers, scientists, and drug development
professionals.

Executive Summary

2,4,6-Tribromophenol (TBP) is a brominated phenol used as a flame retardant, a fungicide, and
an intermediate in chemical synthesis.[1] It is also a naturally occurring substance in some
marine organisms.[1][2][3] Due to its widespread use and environmental presence,
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understanding its toxicological profile is essential. TBP has been shown to be rapidly absorbed
and excreted.[4][5][6] Acute toxicity is moderate, and it is considered an eye irritant and a skin
sensitizer.[4] Subchronic and developmental toxicity studies in rodents have identified the liver
and kidney as target organs and have established No-Observed-Adverse-Effect Levels
(NOAELS).[4][7] Genotoxicity findings are mixed, with some evidence of chromosomal
aberrations in vitro.[4] Carcinogenicity data in humans are not available.[7] Mechanistic studies
suggest that TBP can interfere with cellular signaling pathways, including calcium signaling and
thyroid hormone transport.[3][8][9]

Physicochemical Properties

Property Value Reference
CAS Number 118-79-6 [4][10]
Molecular Formula CeHsBrsO [10]
Molecular Weight 330.83 g/mol [11]
Appearance Soft off-white to pink flakes [11]

Partly miscible in water;
- Soluble in alcohol, chloroform,
Solubility _ _ [11]
ether, glycerol oils, and caustic

alkali solutions

Toxicokinetics
Absorption, Distribution, Metabolism, and Excretion
(ADME)

Studies in rats indicate that TBP is rapidly absorbed after oral administration and is primarily
excreted in the urine within 24 hours.[4][5][6] The half-life in blood has been reported to be
approximately 2.03 hours in rats.[12] After intravenous administration in female rats, about 61%
of the dose was recovered in the urine after 4 hours, and 89-94% within 24 hours.[5][6] Fecal
excretion accounted for about 5% of the dose.[5][6] Oral bioavailability in rats is estimated to be
between 23% and 27%.[5][6] TBP can also be absorbed through the skin.[5][6]
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Metabolism of TBP in rodents involves glucuronidation and sulfation.[5][6] The parent
compound, TBP, along with TBP-glucuronide and TBP-sulfate, have been identified in the
urine.[5][6] Bile contains TBP-glucuronide, while feces contain the parent TBP.[5][6] In rice
plants, metabolism is more extensive, involving debromination, hydroxylation, methylation,
coupling reactions, sulfation, and glycosylation.[13]

Bioaccumulation

The bioconcentration factor (BCF) for TBP in fish has been reported to be as high as 513,
suggesting a potential for bioaccumulation.[4] However, repeated oral dosing studies in rats did
not show evidence of bioaccumulation or alteration of its own metabolism.[5][6]

Toxicological Data
.

Endpoint Species Route Value Reference

LDso Rat Oral 1486 mg/kg bw [4]

LDso Rat Dermal > 2000 mg/kg bw  [4]

LCso Rat Inhalation > 50,000 mg/m3 [4]
Cyprinus carpio

LCso (96h) Water 1.1 mg/L [4]
(Carp)

ECso (48h) Daphnia magna Water 0.26 mg/L [4]

Subchronic Toxicity

A combined repeated dose toxicity study with a reproduction/developmental toxicity screening
test in rats identified a NOAEL of 100 mg/kg/day.[4][7] At higher doses (300 mg/kg/day and
above), effects such as salivation, increased serum creatinine, and at 1000 mg/kg/day,
suppressed body weight gain and increased liver weight were observed.[4][7]

Genotoxicity

The genotoxicity of TBP is not fully elucidated. It has tested negative in in vitro gene mutation
studies in bacteria (Ames test).[4] However, an in vitro chromosomal aberration test was
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positive with and without metabolic activation.[4]

Carcinogenicity

There are no studies available on the carcinogenic effects of TBP in humans.[7] The
International Agency for Research on Cancer (IARC) has not classified TBP with respect to its
carcinogenicity to humans.[7]

Reproductive and Developmental Toxicity

In a combined repeated dose and reproductive/developmental toxicity screening test in rats,
the NOAEL for reproduction/developmental toxicity was determined to be 300 mg/kg/day.[4] At
1000 mg/kg/day, there was a decrease in neonatal viability and body weight.[4][7] In a pilot
teratology study in rats, a dose of 3000 mg/kg/day was lethal to pregnant females after one day
of treatment.[14] The LOAEL for maternal and fetal toxicity was 1000 mg/kg-day based on
decreased maternal weight gain and fetal viability, with a NOAEL of 300 mg/kg-day.[7] Oral
exposure of adult zebrafish to TBP in feed at 3300 ug/g resulted in reduced fertilization success
and disturbed gonad morphology.[2]

Mechanism of Action and Signaling Pathways

TBP has been shown to interact with several biological systems, suggesting multiple potential
mechanisms of toxicity.

Disruption of Calcium Signaling

In neuroendocrine (PC12) cells, TBP selectively decreases calcium entry through voltage-
dependent calcium channels, with a half-maximal inhibitory concentration (ICso) of 28 + 19 pM
for the reduction of calcium channel currents.[8] This disruption of calcium homeostasis can
have widespread effects on cellular function.

2,4,6-Tribromophenol Inhibits 1 C;/Igiltlarge(-:ﬁa?rt]iils Altered Cellular
(TBP) (L-type and N-type) Responses

Click to download full resolution via product page

© 2025 BenchChem. All rights reserved. 4/9 Tech Support


https://hpvchemicals.oecd.org/UI/handler.axd?id=4b0a638b-3346-4217-8549-94637f6c0d32
https://hhpprtv.ornl.gov/issue_papers/Tribromophenol246.pdf
https://hhpprtv.ornl.gov/issue_papers/Tribromophenol246.pdf
https://hpvchemicals.oecd.org/UI/handler.axd?id=4b0a638b-3346-4217-8549-94637f6c0d32
https://hpvchemicals.oecd.org/UI/handler.axd?id=4b0a638b-3346-4217-8549-94637f6c0d32
https://hhpprtv.ornl.gov/issue_papers/Tribromophenol246.pdf
https://ntp.niehs.nih.gov/sites/default/files/ntp/htdocs/chem_background/exsumpdf/tribromophenol_508.pdf
https://hhpprtv.ornl.gov/issue_papers/Tribromophenol246.pdf
https://pubmed.ncbi.nlm.nih.gov/20719397/
https://pubmed.ncbi.nlm.nih.gov/16911838/
https://www.benchchem.com/product/b103796?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b103796?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH@ Foundational & Exploratory

Check Availability & Pricing

Figure 1: Inhibition of voltage-gated calcium channels by TBP.

Interaction with Thyroid Hormone Transport

TBP can bind to the thyroid hormone transport protein transthyretin (TTR), potentially disrupting
thyroid hormone signaling.[3][12] This interaction could be a mechanism for endocrine-
disrupting effects.

Neurotoxicity

In vitro studies using human neuroblastoma (SH-SY5Y) cells have shown that TBP can induce
differentiation at low concentrations (starting from 0.1 uM) and apoptosis at higher
concentrations (from 12.5 uM).[15] These findings suggest a potential for neurodevelopmental
toxicity.

Experimental Protocols
Combined Repeated Dose and

Reproductive/Developmental Toxicity Screening Test
(OECD TG 422)

This protocol was used to assess the subchronic and reproductive toxicity of TBP in rats.[4]

Test System: SD (Crj: CD) rats.
o Administration: Gavage.
e Dose Levels: 0 (corn oil vehicle), 100, 300, and 1000 mg/kg/day.

e Dosing Period: Males were dosed for 48 days (starting 14 days before mating). Females
were dosed for 41 to 45 days (starting 14 days before mating through gestation and
lactation).

o Observations: Clinical signs, body weight, food consumption, hematology, clinical chemistry,
organ weights, and histopathology were evaluated in the parental animals. Reproductive
parameters (e.qg., fertility, gestation length) and offspring viability and growth were also
assessed.
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Figure 2: Workflow for the OECD TG 422 study on TBP.

In Vitro Calcium Channel Current Measurement

This electrophysiological approach was used to investigate the effect of TBP on voltage-

dependent calcium channels in PC12 cells.[8]

o Test System: PC12 (rat pheochromocytoma) cells.

e Method: Whole-cell patch-clamp technique.

e Procedure:
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o PC12 cells are cultured and prepared for electrophysiological recording.
o A glass micropipette filled with an internal solution is sealed onto the cell membrane.

o The membrane patch under the pipette is ruptured to gain electrical access to the cell
interior (whole-cell configuration).

o Voltage steps are applied to the cell to activate voltage-dependent calcium channels.
o The resulting inward calcium currents are measured.

o TBP is applied at various concentrations to the external solution, and the effect on the
calcium currents is recorded to determine the concentration-response relationship and
ICso value.

Conclusion

2,4,6-Tribromophenol (TBP) is a compound with a complex toxicological profile. It is readily
absorbed and excreted, with the liver and kidneys being the primary target organs in animal
studies. While not showing strong evidence of mutagenicity, it has the potential to cause
chromosomal aberrations. Reproductive and developmental effects are observed at high
doses. Mechanistic data point towards the disruption of calcium signaling and potential
endocrine disruption as key modes of action. The lack of carcinogenicity data is a significant
knowledge gap. The information presented for TBP provides a basis for understanding the
potential hazards of related brominated phenols, but further research is imperative to delineate
the specific toxicological profile of 2,4,6-Tribromophenyl caproate.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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